molecular formula C14H21FN2 B12502642 1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine

1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine

Cat. No.: B12502642
M. Wt: 236.33 g/mol
InChI Key: FQAZPIYVWCZFMZ-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-4-isopropylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methyl]-4-isopropylpiperazine typically involves the reaction of 4-fluorobenzyl chloride with 4-isopropylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of 1-[(4-Fluorophenyl)methyl]-4-isopropylpiperazine can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methyl]-4-isopropylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed:

    Oxidation: N-oxides of 1-[(4-Fluorophenyl)methyl]-4-isopropylpiperazine.

    Reduction: Reduced piperazine derivatives.

    Substitution: Nitrated or halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-4-isopropylpiperazine is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity. The fluorophenyl group may enhance the compound’s binding affinity to these targets, while the piperazine ring provides structural stability and facilitates interactions with biological macromolecules.

Comparison with Similar Compounds

    1-[(4-Chlorophenyl)methyl]-4-isopropylpiperazine: Similar structure but with a chlorine atom instead of fluorine.

    1-[(4-Methylphenyl)methyl]-4-isopropylpiperazine: Similar structure but with a methyl group instead of fluorine.

    1-[(4-Bromophenyl)methyl]-4-isopropylpiperazine: Similar structure but with a bromine atom instead of fluorine.

Uniqueness: 1-[(4-Fluorophenyl)methyl]-4-isopropylpiperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved pharmacokinetic profiles and biological activity.

Properties

Molecular Formula

C14H21FN2

Molecular Weight

236.33 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C14H21FN2/c1-12(2)17-9-7-16(8-10-17)11-13-3-5-14(15)6-4-13/h3-6,12H,7-11H2,1-2H3

InChI Key

FQAZPIYVWCZFMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC=C(C=C2)F

Origin of Product

United States

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